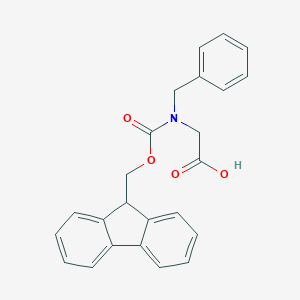

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

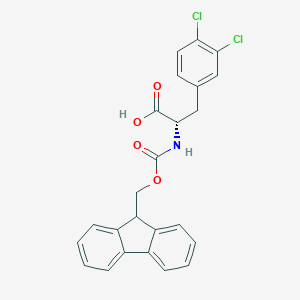

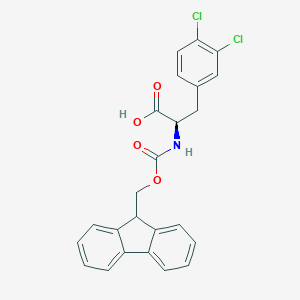

This compound is a derivative of 9H-Fluoren-9-ylmethoxy carbonyl (Fmoc) amino acid . The Fmoc group is a common protective group used in peptide synthesis. The compound has a molecular weight of 341.36 .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the benzyl ester.Molecular Structure Analysis

The linear formula of this compound is C19H19NO5 . The compound has a complex structure with multiple functional groups including a fluorenyl group, a methoxy carbonyl group, a benzyl group, and an amino acetic acid group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs) and Bioconjugation

“Fmoc,bzl-gly-oh” is used as a lysosomally cleavable linker in the construction of ADCs. This application is crucial for targeted cancer therapies, where the compound enables the drug to be released within the lysosome of cancer cells .

Hydrogel Formation

The compound is involved in the formation of self-supporting hydrogels. These hydrogels have potential applications in tissue engineering and drug delivery systems due to their ability to form β-sheet structures with antiparallel orientation .

Surface Modification

“Fmoc,bzl-gly-oh” has been used to modify surfaces, such as TiO2@SiO2 nanostructures, which can be utilized in various analytical methods including transmission electron microscopy (TEM) and Fourier-transform infrared spectroscopy (FTIR) .

Peptide Synthesis

The compound serves as a coupling agent in peptide synthesis, which is fundamental in creating peptides for research and therapeutic purposes .

Antibiofilm Coatings

There is potential application of Fmoc derivatives like “Fmoc,bzl-gly-oh” as antibiofilm coating materials. This could be significant in preventing biofilm formation on medical devices and surfaces .

Synthesis of Amino Acid Derivatives

“Fmoc,bzl-gly-oh” is used in the synthesis of various amino acid derivatives, which are essential in pharmaceutical research and development .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXYZVSMRGDEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373271 |

Source

|

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid | |

CAS RN |

141743-13-7 |

Source

|

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)